quinoxalinas

Quinoxalines are a class of organic compounds characterized by the quinoxaline ring system, which consists of two fused benzene rings with a nitrogen atom in each. These molecules exhibit diverse structural variations and functional groups, making them versatile for various applications.

Quinoxalines find extensive use as pharmaceuticals due to their ability to act as ligands in coordination chemistry and as potential antifungal agents. They are also employed in the synthesis of dyes and pigments owing to their strong electronic absorption properties. Additionally, these compounds play a significant role in the development of materials science, particularly in conducting polymers and organic semiconductors.

The unique structure of quinoxalines allows them to form stable complexes with metal ions, which can enhance catalytic activity or modulate biological interactions. Their stability and chemical versatility make them valuable intermediates in organic synthesis. Quinoxaline derivatives have shown promise in the treatment of various diseases, including cancer, thanks to their selective binding properties and pharmacological activities.

In summary, quinoxalines are indispensable compounds with broad applications across pharmaceuticals, dyes, pigments, and materials science, highlighting their importance in modern chemistry.

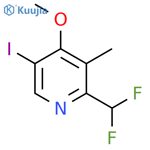

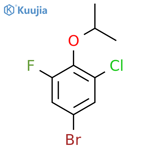

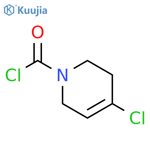

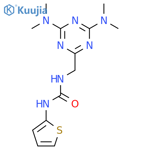

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

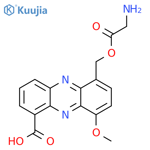

|

Glycine, (6-carboxy-4-methoxy-1-phenazinyl)methyl ester | 173485-82-0 | C17H15N3O5 |

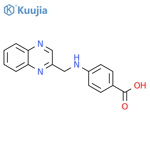

|

Benzoic acid, 4-[(2-quinoxalinylmethyl)amino]- | 62294-86-4 | C16H13N3O2 |

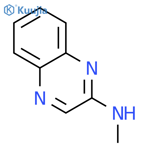

|

N-methylquinoxalin-2-amine | 6479-17-0 | C9H9N3 |

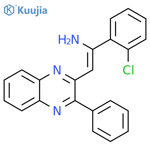

|

Benzenemethanamine,2-chloro-a-[(3-phenyl-2-quinoxalinyl)methylene]- | 69737-11-7 | C22H16ClN3 |

|

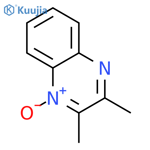

Quinoxaline,2,3-dimethyl-, 4-oxide | 6940-11-0 | C10H10N2O |

|

Tetrazolo[1,5-a]quinoxaline, 4,5-dihydro-4,6-dimethyl- | 61546-97-2 | C10H11N5 |

|

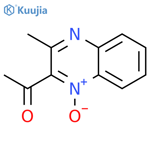

1-(3-Methyl-1-oxido-2-quinoxalinyl)-ethanone | 61522-57-4 | C11H10N2O2 |

|

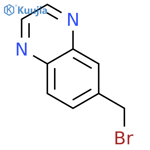

6-(Bromomethyl)quinoxaline | 53967-21-8 | C9H7BrN2 |

|

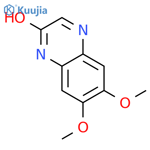

6,7-Dimethoxyquinoxalin-2-ol | 5739-98-0 | C10H10N2O3 |

|

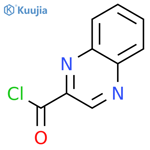

quinoxaline-2-carbonyl chloride | 54745-92-5 | C9H5ClN2O |

Literatura relevante

-

1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

Proveedores recomendados

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados